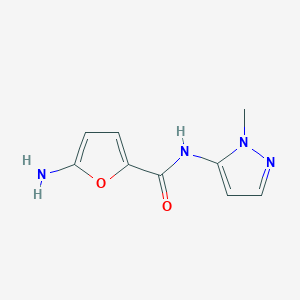![molecular formula C9H6F2N2O3 B12868506 4-(Difluoromethoxy)benzo[d]oxazole-2-carboxamide](/img/structure/B12868506.png)
4-(Difluoromethoxy)benzo[d]oxazole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Difluoromethoxy)benzo[d]oxazole-2-carboxamide is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry .
Vorbereitungsmethoden
The synthesis of 4-(Difluoromethoxy)benzo[d]oxazole-2-carboxamide typically involves the reaction of 4-(Difluoromethoxy)benzo[d]oxazole with a suitable carboxamide precursor. The reaction conditions often include the use of solvents like ethanol and catalysts such as DMAP (4-Dimethylaminopyridine) to facilitate the reaction . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Analyse Chemischer Reaktionen
4-(Difluoromethoxy)benzo[d]oxazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen functionalities, while substitution reactions can introduce various functional groups into the benzoxazole ring .
Wissenschaftliche Forschungsanwendungen
4-(Difluoromethoxy)benzo[d]oxazole-2-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Due to its potential anticancer activity, it is being investigated for use in cancer therapy.
Wirkmechanismus
The mechanism of action of 4-(Difluoromethoxy)benzo[d]oxazole-2-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The exact molecular pathways involved are still under investigation, but it is believed that the compound interferes with cellular processes essential for the survival and proliferation of pathogens or cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-(Difluoromethoxy)benzo[d]oxazole-2-carboxamide include other benzoxazole derivatives such as:
4-(Difluoromethoxy)-2-(methylthio)benzo[d]oxazole: Known for its antimicrobial properties.
2-(2,6-Dichlorophenylamino)-phenyl methyl-3-{4-[(substituted phenyl) amino]-1,3-oxazol-2-yl-}quinazolin-4(3H)one: Exhibits antibacterial potential.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties. Its difluoromethoxy group, in particular, enhances its stability and reactivity compared to other benzoxazole derivatives .
Eigenschaften
Molekularformel |
C9H6F2N2O3 |
|---|---|
Molekulargewicht |
228.15 g/mol |
IUPAC-Name |
4-(difluoromethoxy)-1,3-benzoxazole-2-carboxamide |
InChI |
InChI=1S/C9H6F2N2O3/c10-9(11)16-5-3-1-2-4-6(5)13-8(15-4)7(12)14/h1-3,9H,(H2,12,14) |
InChI-Schlüssel |
NOQJGCIMVGDEQV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)OC(F)F)N=C(O2)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


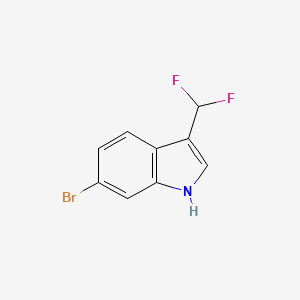
![2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-o-tolyl-acetamide](/img/structure/B12868438.png)
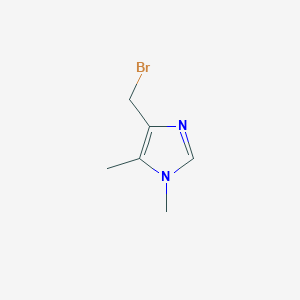
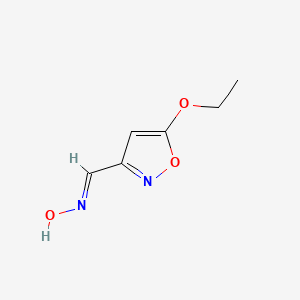
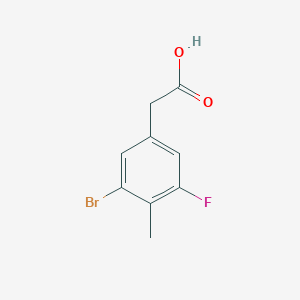

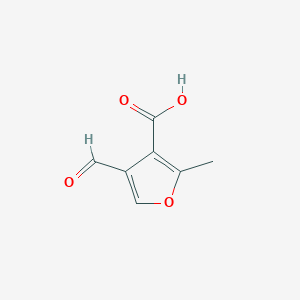
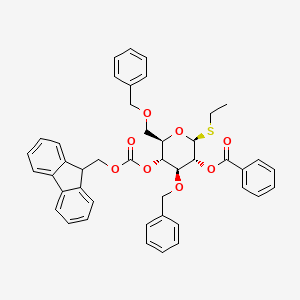
![Spiro[1,3,3a,5-tetrahydropyrazolo[5,1-b][1,3]oxazine-2,1'-cyclopropane]-5-carboxylic acid](/img/structure/B12868498.png)

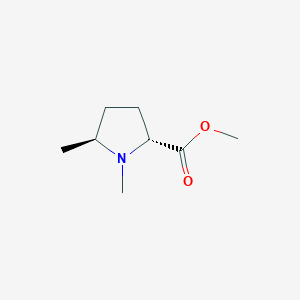
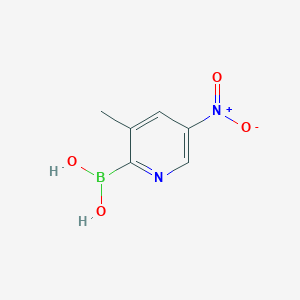
![[4-(2-Thienyl)phenyl]acetonitrile](/img/structure/B12868521.png)
